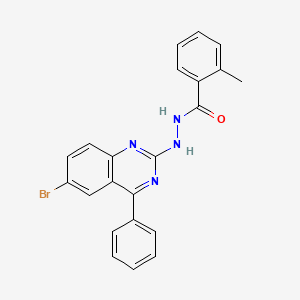

N'-(6-bromo-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

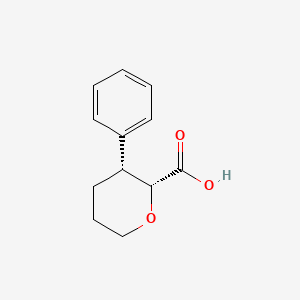

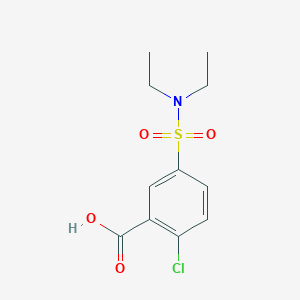

“N’-(6-bromo-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide” is a compound that contains a quinazolinyl group, a phenyl group, a bromo group, and a benzohydrazide group. The presence of these functional groups suggests that it could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazoline ring, which is a bicyclic compound containing two nitrogen atoms, a phenyl ring attached to the quinazoline ring, a bromine atom attached to the quinazoline ring, and a benzohydrazide group .Chemical Reactions Analysis

The chemical reactions of this compound would be largely determined by its functional groups. The bromine atom could potentially be replaced in a substitution reaction. The hydrazide group could potentially undergo condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of a bromine atom could increase its molecular weight and potentially its reactivity .Applications De Recherche Scientifique

Anti-inflammatory Applications

The synthesis of new substituted azetidinonyl and thiazolidinonyl quinazolon-4(3H)-ones, including derivatives of N'-(6-bromo-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide, has shown potent anti-inflammatory activities. These compounds were evaluated against phenylbutazone, revealing significant inhibition of oedema, indicating their potential as anti-inflammatory agents (Bhati, 2013).

Antimicrobial Applications

Research into the synthesis, characterization, and in vitro antimicrobial activity of 1-(substitutedbenzylidene)-4-(4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)semicarbazide derivatives has uncovered their potential as antimicrobials. These compounds demonstrated activity against a range of human pathogenic microorganisms, with some showing very active profiles compared to others, highlighting their potential in antimicrobial therapy (Saravanan, Alagarsamy, & Prakash, 2015).

Antitumor Applications

The synthesis and characterization of water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent, have been explored to improve solubility and in vivo evaluation. Some synthesized compounds were found to be significantly more water-soluble and up to 6-fold more cytotoxic than CB30865, retaining unique biochemical characteristics such as delayed, non-phase specific, cell-cycle arrest. This research opens up new avenues for the development of antitumor agents with enhanced properties (Bavetsias et al., 2002).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N'-(6-bromo-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17BrN4O/c1-14-7-5-6-10-17(14)21(28)26-27-22-24-19-12-11-16(23)13-18(19)20(25-22)15-8-3-2-4-9-15/h2-13H,1H3,(H,26,28)(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKMJHFTVITCTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NNC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(6-bromo-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![13-[3-(trifluoromethyl)benzyl]-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2857151.png)

![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2857152.png)

![3-(3-chlorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2857158.png)